molecular formula C38H38N6O8 B11112649 piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate)

piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate)

Cat. No.: B11112649
M. Wt: 706.7 g/mol
InChI Key: IVXARLQCWRZQRK-XCKRHRGHSA-N
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Description

Piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) is a complex organic compound with a molecular formula of C38H38N6O8 This compound is known for its intricate structure, which includes piperazine, hydrazine, and methoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) typically involves multiple steps. One common method includes the reaction of piperazine with hydrazine derivatives and methoxybenzoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-1,4-diylbis[(1-oxoethane-2,1-diyl)(1Z)hydrazin-2-yl-1-ylidene(Z)methylylidenebenzene-4,1-diyl] bis(4-methoxybenzoate) is unique due to its combination of piperazine, hydrazine, and methoxybenzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C38H38N6O8

Molecular Weight

706.7 g/mol

IUPAC Name

[4-[(Z)-[[2-[4-[2-[(2Z)-2-[[4-(4-methoxybenzoyl)oxyphenyl]methylidene]hydrazinyl]-2-oxoethyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C38H38N6O8/c1-49-31-15-7-29(8-16-31)37(47)51-33-11-3-27(4-12-33)23-39-41-35(45)25-43-19-21-44(22-20-43)26-36(46)42-40-24-28-5-13-34(14-6-28)52-38(48)30-9-17-32(50-2)18-10-30/h3-18,23-24H,19-22,25-26H2,1-2H3,(H,41,45)(H,42,46)/b39-23-,40-24-

InChI Key

IVXARLQCWRZQRK-XCKRHRGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)CN3CCN(CC3)CC(=O)N/N=C\C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CN3CCN(CC3)CC(=O)NN=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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